5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine
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Description
5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine (FSOBO) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a benzoxazine derivative that contains a fluorosulfonyloxy group, which makes it a promising candidate for developing new drugs.
Scientific Research Applications
Herbicide Development
The introduction of fluorine atoms into benzoxazine compounds has been shown to significantly alter their herbicidal properties. For instance, the study by Hamprecht et al. (2004) demonstrates that fluorine substitution in 2-phenyl-4H-3,1-benzoxazin-4-one led to the most active compound, 'fluorobentranil', showing good broad-leaf activity and selectivity on rice, cereals, and maize. This suggests the potential of fluorine-substituted benzoxazines in developing effective herbicides with selective action (Hamprecht, Würzer, & Witschel, 2004).
Polymer Synthesis and Properties
Research into the polymerization kinetics and thermal stability of benzoxazines with sulfoxane and phenyl sulfone units has led to the development of new materials with enhanced properties. Zhang et al. (2017) synthesized a benzoxazine with siloxane and phenyl sulfone units, leading to polymers with improved thermal stability and potential applications in flame-retardant materials (Zhang et al., 2017).
properties
IUPAC Name |
5-fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5S/c9-16(12,13)15-7-3-1-2-6-5(7)4-10-8(11)14-6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOTQNFDUDNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OS(=O)(=O)F)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine |
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